

AR-M 1000390: A Comparative Guide for Delta-Opioid Agonism Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AR-M 1000390** with other established delta-opioid (δ -opioid) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate reference compound for their studies on the delta-opioid system.

Introduction to AR-M 1000390

AR-M 1000390 is a non-peptidic, selective delta-opioid receptor agonist.[1][2] It is structurally derived from SNC80, another well-characterized delta-opioid agonist.[1] A key pharmacological distinction of **AR-M 1000390** is its characteristic as a low-internalizing agonist, meaning it does not significantly promote the internalization of the delta-opioid receptor upon binding.[1][3] This property contrasts with high-internalizing agonists like SNC80 and has implications for receptor desensitization and the duration of signaling.[1][3]

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for **AR-M 1000390** and two commonly used reference delta-opioid agonists, SNC80 and [D-Ala², D-Leu⁵]-enkephalin (DADLE). It is important to note that reported values for **AR-M 1000390**'s binding affinity and potency vary across different studies, which may be attributable to different experimental conditions, such as the cell lines and radioligands used.

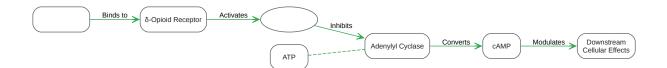


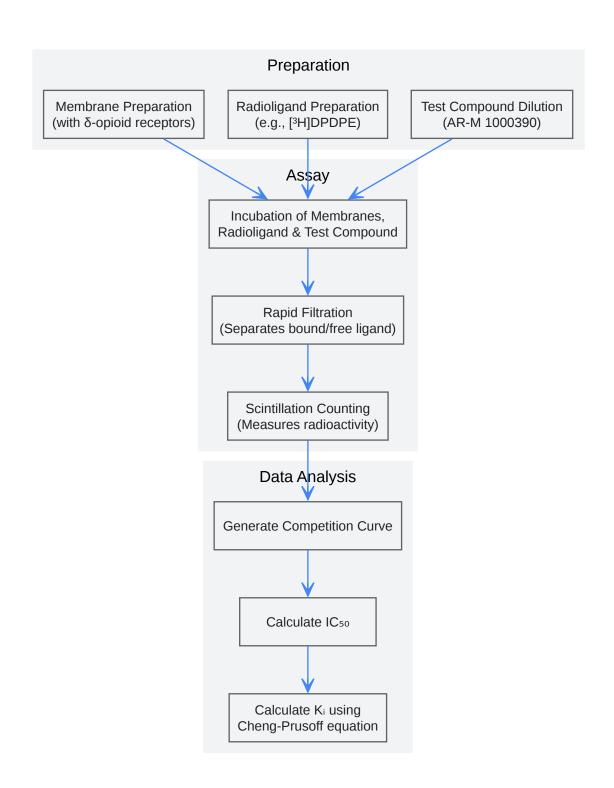
Compound	Binding Affinity (Kı, nM)	Binding Affinity (IC50, nM)	Potency (EC50, nM)	Efficacy (E _{max})	Receptor Selectivity (δ vs. μ/κ)
AR-M 1000390	106 ± 34[1][4]	0.87 ± 0.23[5]	111 ± 31 (cAMP)[1][4] 7.2 ± 0.9[2]	Full agonist (cAMP)[1]	High δ- selectivity (IC ₅₀ μ = 3800 nM, κ = 7470 nM)[2]
SNC80	9.4[4]	-	9.2 (cAMP) 52.8 ± 27.8 (GTPγS)[4]	Full agonist[6]	High δ- selectivity
DADLE	1.2 (δ) 1.3 (μ)	-	1.8 (GTPγS)	-	Moderate δ/μ activity[7]

Signaling Pathways and Experimental Workflows Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by an agonist like **AR-M 1000390** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the cellular effects of delta-opioid agonists.









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